4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Description
Contemporary Significance in Organic Synthesis and Pharmaceutical Building Blocks
The contemporary significance of 4-ethoxy-5-methoxy-2-nitrobenzoic acid lies predominantly in its role as a key intermediate in organic synthesis and as a structural motif in the design of pharmaceutical agents. While research on this specific molecule is specialized, its utility can be inferred from the applications of its close chemical relatives. For instance, related amino-ethoxy-nitrobenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com
The functional groups of this compound offer multiple avenues for chemical modification. The nitro group can be readily reduced to an amine, a fundamental transformation that opens up a vast array of subsequent reactions. This resulting amino-benzoic acid derivative can serve as a precursor for a variety of bioactive molecules. For example, the related compound 4-Amino-2-ethoxy-5-nitrobenzoic Acid is a reactant used in the preparation of Cinitapride, a prokinetic agent. chemicalbook.com This highlights a common synthetic strategy where the nitrobenzoic acid scaffold is a key starting material.
Furthermore, the carboxylic acid group can be converted into esters or amides, which are important functionalities in drug design and development. Research into complex therapeutic agents has shown that substituted benzoic acid scaffolds are integral to their structure. A potent and selective inhibitor of Complement Factor B, a key protein in the alternative pathway of the complement system implicated in several diseases, incorporates a 4-ethoxy-substituted benzoic acid moiety within its complex structure. acs.orgnih.gov This demonstrates the value of such building blocks in the development of highly specific, next-generation therapeutics.
Contextualization within Nitrobenzoic Acid Chemistry
This compound belongs to the broad class of nitrobenzoic acids. A defining feature of this class is the presence of the strongly electron-withdrawing nitro group (–NO₂), which significantly influences the molecule's chemical properties. The nitro group enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The positions and nature of other substituents, such as the ethoxy and methoxy (B1213986) groups in the target compound, further modulate its reactivity, solubility, and lipophilicity.
The field of nitrobenzoic acid chemistry is rich with examples of how subtle structural changes lead to diverse applications. For instance, 5-Methoxy-2-nitrobenzoic acid serves as a starting material for the synthesis of the neuroprotective compound dictyoquinazol A. sigmaaldrich.com Similarly, 4-Methoxy-2-nitrobenzoic acid is a key intermediate for certain drug molecules, dyes, and fragrances. chemicalbook.com The presence of different alkoxy groups (methoxy vs. ethoxy) or other substituents like halogens can alter reaction rates and synthetic outcomes. For example, the ethoxy group in 4-ethoxy-2-nitrobenzoic acid contributes to increased lipophilicity compared to its methoxy analogue.
These compounds are frequently used in medicinal chemistry where the nitro group acts as a synthetic handle for introducing an amino group, which is a common pharmacophore in many drug classes.
Table 2: Examples of Substituted Nitrobenzoic Acids and Their Research Applications
| Compound Name | Key Substituents | Noted Research Application/Use |
| 4-Ethoxy-2-nitrobenzoic acid | 4-ethoxy, 2-nitro | Intermediate for biologically active compounds. |
| 5-Methoxy-2-nitrobenzoic acid | 5-methoxy, 2-nitro | Starting material for neuroprotective compounds. sigmaaldrich.com |
| 4-Methoxy-2-nitrobenzoic acid | 4-methoxy, 2-nitro | Synthesis of drugs, dyes, and fragrances. chemicalbook.com |
| 4-Amino-2-ethoxy-5-nitrobenzoic acid | 4-amino, 2-ethoxy, 5-nitro | Intermediate for anti-inflammatory drugs and Cinitapride. chemimpex.comchemicalbook.com |
| 4-Chloro-5-methoxy-2-nitrobenzoic acid | 4-chloro, 5-methoxy, 2-nitro | Used as a chemical intermediate. nih.gov |
Evolution of Research Perspectives on Substituted Benzoic Acid Derivatives
Research perspectives on substituted benzoic acid derivatives have evolved significantly over the years. Initially valued as straightforward synthetic precursors for agrochemicals, dyes, and food additives, they are now recognized as privileged scaffolds in modern medicinal chemistry. mdpi.comnih.gov A vast number of biologically active compounds, both natural and synthetic, contain the benzoic acid moiety, which is often crucial for their therapeutic effects. nih.govpreprints.org
For example, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase and carbonic anhydrases, two important targets in Alzheimer's disease research. nih.govsci-hub.se Similarly, numerous studies have highlighted the potential of synthetic benzoic acid derivatives as anticancer agents. nih.govpreprints.org This evolution underscores the enduring importance of substituted benzoic acids, transitioning them from simple chemical commodities to key players in the design of sophisticated, next-generation medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFBBVXZVBLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427853 | |
| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103095-48-3 | |
| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Ethoxy 5 Methoxy 2 Nitrobenzoic Acid
Established Synthetic Routes and Precursor Chemistry
Established synthetic routes to 4-Ethoxy-5-methoxy-2-nitrobenzoic acid typically commence with readily available benzoic acid derivatives, which are sequentially functionalized to introduce the desired ethoxy, methoxy (B1213986), and nitro groups in a controlled manner.
Derivations from Benzoic Acid Scaffolds
The foundational framework for the synthesis of this compound is a substituted benzoic acid. A common and logical starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid), which possesses the required carboxylic acid and methoxy groups at the appropriate positions on the benzene (B151609) ring. The synthesis of a closely related compound, 4-(benzyloxy)-5-methoxy-2-nitro-benzoic acid, also initiates from vanillic acid, highlighting its utility as a precursor in this chemical space .
The initial step often involves the protection of the carboxylic acid functionality, typically through esterification. For instance, vanillic acid can be converted to its ethyl ester, ethyl 4-hydroxy-3-methoxybenzoate, commonly known as ethyl vanillate. This transformation is typically achieved by reacting vanillic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, under reflux conditions chemicalbook.com. This esterification serves a dual purpose: it protects the carboxylic acid from unwanted side reactions in subsequent steps and enhances the solubility of the intermediate in organic solvents.
| Starting Material | Reagents | Product | Yield | Reference |
| Vanillic acid | Anhydrous ethanol, Concentrated sulfuric acid, Concentrated hydrochloric acid | Ethyl 4-hydroxy-3-methoxybenzoate | 98% | chemicalbook.com |
Introduction of Ethoxy and Methoxy Moieties
With the carboxylic acid group protected as an ester, the next critical step is the introduction of the ethoxy group. This is accomplished through a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of ethyl vanillate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, to yield ethyl 3-ethoxy-4-methoxybenzoate wikipedia.org.
The methoxy group is already present in the vanillic acid precursor. However, in syntheses starting from other precursors, the introduction of a methoxy group would similarly proceed via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide.
| Intermediate | Reagents | Product | Reference |
| Ethyl 4-hydroxy-3-methoxybenzoate | Base (e.g., K2CO3), Ethylating agent (e.g., ethyl iodide) | Ethyl 4-ethoxy-5-methoxybenzoate | Inferred from general knowledge of Williamson ether synthesis |
Following the introduction of the ethoxy group, the ethyl ester is typically hydrolyzed back to the carboxylic acid to yield 4-ethoxy-5-methoxybenzoic acid. This is usually achieved by saponification with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Regioselective Nitration Strategies
The final and most crucial step in the synthesis is the regioselective introduction of the nitro group at the C2 position of the benzene ring. The nitration of 4-ethoxy-5-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of nitration.
The ethoxy and methoxy groups are both ortho, para-directing and activating substituents due to the resonance donation of their lone pair of electrons to the benzene ring. The carboxylic acid group, on the other hand, is a meta-directing and deactivating group. In the case of 4-ethoxy-5-methoxybenzoic acid, the positions ortho to the alkoxy groups are C2 and C6. The position meta to the carboxylic acid is C3 and C5.
Considering the combined directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially substitute at the positions most activated by the alkoxy groups and not strongly deactivated by the carboxylic acid. The C2 and C6 positions are activated by both the C4-ethoxy and C5-methoxy groups. However, steric hindrance from the adjacent carboxylic acid group at C1 and the methoxy group at C5 would likely disfavor substitution at C6. Therefore, the nitration is expected to occur predominantly at the C2 position. The nitration of similar 4-alkoxybenzoic acids has been shown to selectively occur at the position ortho to the alkoxy group and meta to the carboxylic acid google.com.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of undesired byproducts.
Advanced Synthetic Approaches and Reaction Optimization
While the established routes are generally effective, modern synthetic chemistry seeks to improve upon these methods by employing more efficient and environmentally benign techniques. Advanced approaches to the synthesis of this compound focus on the use of catalytic systems and energy-efficient reaction conditions.
Catalytic Systems in Synthesis
The development of catalytic methods for the synthesis of nitroaromatic compounds offers several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste generation. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, related research provides insights into potential catalytic strategies.
Palladium-catalyzed reactions, for instance, are widely used in organic synthesis. While often employed for cross-coupling reactions and reductions of nitroaromatics, palladium catalysts can also play a role in the synthesis of precursors or in alternative synthetic pathways nih.govresearchgate.netproquest.com. For example, a palladium-catalyzed process could be envisioned for the construction of the substituted benzoic acid backbone from different starting materials.
Furthermore, the use of solid acid catalysts, such as zeolites or sulfated zirconia, in nitration reactions is an area of active research. These catalysts can replace corrosive and hazardous liquid acids like sulfuric acid, making the process safer and more environmentally friendly. They can also enhance regioselectivity by providing a shape-selective environment for the reaction.
| Catalytic Approach | Potential Application in Synthesis | Advantages |
| Palladium Catalysis | Construction of the substituted benzoic acid precursor | High efficiency, functional group tolerance |
| Solid Acid Catalysis | Regioselective nitration step | Reduced corrosion and waste, enhanced selectivity, catalyst recyclability |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be particularly beneficial for the synthesis of this compound, especially in the nitration step.
Microwave irradiation can significantly reduce the time required for the nitration of aromatic compounds elsevierpure.com. The rapid and efficient heating provided by microwaves can lead to faster reaction rates and, in some cases, improved selectivity. For the nitration of alkoxy-substituted benzoic acids, microwave-assisted methods could offer a more controlled and efficient way to introduce the nitro group, potentially minimizing the formation of side products. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous reagents or solvent-free conditions .
| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method |
| Nitration | Heating under reflux for several hours | Irradiation in a microwave reactor for minutes | Reduced reaction time, potentially higher yields, energy efficiency |
Flow Chemistry Applications
The synthesis of nitroaromatic compounds, a class to which this compound belongs, often involves highly exothermic nitration reactions. Traditional batch processing of such reactions poses significant safety risks, including poor heat transfer and the potential for thermal runaway. Continuous flow chemistry offers a compelling alternative, mitigating these risks and often enhancing reaction efficiency and product quality. beilstein-journals.orgbeilstein-journals.orgvapourtec.comewadirect.com
In a hypothetical flow synthesis of this compound, the precursor, likely 4-ethoxy-5-methoxybenzoic acid, would be continuously pumped and mixed with a nitrating agent in a microreactor or a tubular reactor. The small reaction volume and high surface-area-to-volume ratio inherent in these systems allow for precise temperature control and rapid heat dissipation, thereby ensuring safer operating conditions. beilstein-journals.orgbeilstein-journals.orgvapourtec.com
Key parameters that would be optimized in a flow synthesis include:
| Parameter | Description | Potential Impact on Synthesis |
| Residence Time | The time reactants spend in the reactor. | Controls reaction completion and can minimize the formation of byproducts. |
| Temperature | The reaction temperature. | Precise control prevents overheating and decomposition of reactants or products. |
| Stoichiometry | The molar ratio of reactants. | Can be finely tuned to maximize yield and reduce waste. |
| Solvent | The medium in which the reaction occurs. | Affects solubility, reaction rate, and ease of purification. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. For the synthesis of this compound, several green chemistry principles could be incorporated.
Prevention of Waste: The ideal synthesis would be designed to minimize waste generation. Flow chemistry, as discussed above, can contribute to this by improving selectivity and reducing the formation of unwanted byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of nitrating agent and reaction conditions would be critical in achieving a high atom economy.
Use of Safer Solvents and Auxiliaries: Traditional nitration reactions often use hazardous solvents. Research into greener alternatives, such as ionic liquids or solvent-free conditions, could significantly improve the environmental profile of the synthesis. Photochemical nitration using UV radiation in aqueous media has also been explored as a green approach for aromatic nitration. researchgate.net
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. While traditional nitration often relies on stoichiometric amounts of strong acids, the development of solid acid catalysts could lead to a more sustainable process.
Energy Efficiency: Flow reactors can be more energy-efficient than batch reactors due to better heat transfer and the ability to operate at steady state. Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.
The following table summarizes how green chemistry principles could be applied to the synthesis of this compound:
| Green Chemistry Principle | Potential Application in Synthesis |
| Waste Prevention | High-selectivity reactions, recycling of solvents and catalysts. |
| Atom Economy | Use of efficient nitrating agents and reaction pathways. |
| Less Hazardous Chemical Syntheses | Replacement of hazardous reagents with safer alternatives. |
| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Use of flow chemistry, microwave-assisted synthesis, or reactions at ambient temperature. |
| Use of Renewable Feedstocks | Deriving starting materials from renewable sources, if possible. |
| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic route. |
| Catalysis | Employing recyclable solid acid catalysts instead of stoichiometric reagents. |
| Design for Degradation | Not directly applicable to the synthesis of a specific target molecule. |
| Real-time analysis for Pollution Prevention | In-line monitoring of reactions in flow chemistry to control and prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Use of flow chemistry to minimize the risk of explosions and thermal runaways. |
While specific experimental data for the synthesis of this compound using these advanced methodologies is not currently available, the principles and techniques described provide a clear roadmap for the development of a safe, efficient, and sustainable manufacturing process for this compound.
Derivatization Strategies and Analog Synthesis
Carboxylic Acid Functionalization Reactions
The carboxylic acid group is a primary site for derivatization, allowing for the creation of esters, amides, and reduced alcohol and aldehyde derivatives.
Esterification and Amidation Pathways
Esterification of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid can be readily achieved through reaction with various alcohols in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For instance, refluxing the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl ester. This process is a common strategy to modify the compound's polarity and pharmacokinetic profile.
Amidation, another crucial functionalization, can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the desired amide derivatives. chemicalbook.com This pathway opens up possibilities for introducing diverse structural motifs and functionalities. For example, the synthesis of N-substituted benzamides has been reported for structurally related methoxy-nitrobenzoic acids. sigmaaldrich.com
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid functionality can be reduced to a primary alcohol or an aldehyde, providing further avenues for analog synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.com This would yield (4-ethoxy-5-methoxy-2-nitrophenyl)methanol, a valuable intermediate for further reactions.
Selective reduction to the corresponding aldehyde, 4-ethoxy-5-methoxy-2-nitrobenzaldehyde, is a more delicate transformation. While direct reduction from the carboxylic acid is challenging, it can be achieved through a two-step process involving the conversion of the carboxylic acid to an acyl chloride followed by a controlled reduction, for instance, using a hindered reducing agent. Alternatively, the aldehyde can be synthesized from related starting materials through oxidation of a corresponding methyl group, if available on a precursor molecule. ncert.nic.in
Aromatic Ring Functionalization and Substitution Chemistry
The benzene (B151609) ring of this compound is substituted with both electron-donating (ethoxy and methoxy) and electron-withdrawing (nitro and carboxylic acid) groups. This substitution pattern dictates the regioselectivity of further functionalization reactions.
Electrophilic Aromatic Substitution Reactions
The electron-donating ethoxy and methoxy (B1213986) groups are ortho, para-directing activators, while the nitro and carboxylic acid groups are meta-directing deactivators. In this specific substitution pattern, the positions for electrophilic attack are influenced by the interplay of these directing effects. The most probable positions for further substitution would be ortho to the activating alkoxy groups and meta to the deactivating nitro and carboxyl groups.
Halogenation, such as bromination or chlorination, can introduce a halogen atom onto the aromatic ring. For instance, the bromination of a similar compound, 2-bromo-4-ethoxy-5-methoxybenzoic acid, has been documented. nih.gov Nitration with a mixture of nitric and sulfuric acid could potentially introduce a second nitro group, although the existing deactivating groups would make this reaction challenging and require harsh conditions.
Nucleophilic Aromatic Substitution on Activated Systems
The presence of the strongly electron-withdrawing nitro group ortho to the methoxy and para to the ethoxy group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of a suitable leaving group by a nucleophile. While there is no inherent leaving group in the title compound, a related compound, 1-ethoxy-2-nitrobenzene, has been shown to undergo nucleophilic aromatic substitution. In the case of this compound, it is conceivable that under specific conditions, one of the alkoxy groups could be displaced by a strong nucleophile, such as an alkoxide or an amine. The study of transetherification on 2,4-dimethoxynitrobenzene demonstrates the feasibility of such reactions on activated aromatic systems. nih.gov
Nitro Group Transformations
The nitro group is a versatile functional handle that can be transformed into various other functional groups, significantly expanding the chemical space of accessible analogs. The most common transformation is the reduction of the nitro group to an amino group (aniline derivative). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or metals in acidic media (e.g., tin or iron in HCl). The resulting 2-amino-4-ethoxy-5-methoxybenzoic acid is a key intermediate for the synthesis of various heterocyclic compounds and other derivatives. The reduction of the nitro group in related nitrobenzoic acids to form the corresponding anilines is a well-established reaction.
Beyond complete reduction to the amine, the nitro group can also undergo partial reduction to form nitroso or hydroxylamine (B1172632) derivatives under controlled conditions. These intermediates can be valuable for the synthesis of specific target molecules. researchgate.net
Reduction to Amino Derivatives
A primary and highly effective strategy for derivatization involves the reduction of the nitro group at the C-2 position. This transformation converts the electron-withdrawing nitro group into an electron-donating primary amine, significantly altering the electronic properties of the benzene ring and introducing a nucleophilic site. The resulting product, 4-Ethoxy-5-methoxy-2-aminobenzoic acid, is a substituted anthranilic acid, a crucial intermediate for further synthesis.
Several established methods can be employed for this reduction, with the choice of reagent depending on the desired yield, selectivity, and reaction conditions.
Common Reduction Methodologies
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | A clean and efficient method, often providing high yields. |
| Metal/Acid Reduction | Fe/NH₄Cl, Sn/HCl | Classical and cost-effective methods for nitro group reduction. |
This reduction is a gateway to a wide range of subsequent reactions, most notably the formation of heterocyclic systems.
Exploitation in Cyclization Reactions
The synthesis of 4-Ethoxy-5-methoxy-2-aminobenzoic acid opens the door to a multitude of cyclization reactions, leveraging the ortho relationship between the newly formed amino group and the existing carboxylic acid moiety. This arrangement is ideal for constructing fused heterocyclic rings, which are core structures in many pharmacologically active compounds. nih.gov
Prominent examples of heterocycles synthesized from anthranilic acid derivatives include:
Quinazolinones : These bicyclic compounds can be formed by reacting the amino derivative with reagents like formamide, acyl chlorides, or isothiocyanates. researchgate.net The reaction with formamide, for instance, can lead to the formation of a quinazolin-4(3H)-one structure through cyclization. researchgate.net
Benzodiazepines : Condensation reactions with other molecules can lead to the formation of seven-membered diazepine (B8756704) rings fused to the benzene ring. nih.gov The synthesis of 1,4-benzodiazepines often utilizes 2-aminobenzophenones, which can be derived from anthranilic acids. wum.edu.plresearchgate.net
Other Heterocycles : The versatile nature of the anthranilic acid scaffold allows for its use in synthesizing other fused systems, such as triazolo-, oxadiazolo-, and oxazino-benzodiazepines. nih.gov
These cyclization strategies are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govrsc.org
Ether Cleavage and Alkoxylation Modulations
The two ether linkages on the aromatic ring, the 4-ethoxy and 5-methoxy groups, offer another avenue for structural modification through cleavage and subsequent re-alkylation.
Acid-catalyzed cleavage is the most common method for cleaving aryl alkyl ethers. libretexts.orgucalgary.ca Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are typically used. ucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl group (an SN2 mechanism for methyl and primary ethers). libretexts.orgwikipedia.org Due to the high stability of the bond between the oxygen and the aromatic ring, cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orgucalgary.ca
Reagents for Aryl Ether Cleavage
| Reagent | Products from this compound | Notes |
|---|---|---|
| Hydroiodic Acid (HI) | A di-hydroxy-nitrobenzoic acid, methyl iodide, and ethyl iodide | Cleavage of both ether groups is possible, especially with excess acid. |
| Hydrobromic Acid (HBr) | A di-hydroxy-nitrobenzoic acid, methyl bromide, and ethyl bromide | Another strong acid capable of cleaving both ether linkages. |
| Boron Tribromide (BBr₃) | A di-hydroxy-nitrobenzoic acid | A powerful Lewis acid reagent often used for demethylation/dealkylation of aryl ethers. organic-chemistry.org |
| Aluminum/Iodine | A di-hydroxy-nitrobenzoic acid | A one-pot method for cleaving aryl alkyl ethers. researchgate.net |
Once a phenolic hydroxyl group has been exposed via ether cleavage, it can be re-alkylated to introduce different alkoxy groups, a process known as "alkoxylation modulation." This is typically achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a new alkyl halide. wikipedia.orggordon.edumasterorganicchemistry.com This two-step sequence of cleavage and re-alkylation allows for the systematic modification of the alkoxy substituents, enabling the synthesis of a broad range of analogs from the parent compound. researchgate.netyoutube.com
Mechanistic Investigations and Reactivity Studies
Elucidation of Reaction Mechanisms for Key Transformations
A pivotal transformation of 4-ethoxy-5-methoxy-2-nitrobenzoic acid is the reduction of its nitro group to form 4-ethoxy-5-methoxy-2-aminobenzoic acid. This reaction dramatically alters the electronic nature of the substituent from strongly deactivating to strongly activating, thereby opening up new synthetic pathways. youtube.com
The mechanism of this reduction can proceed via several pathways depending on the reagents employed:
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas, the reduction occurs through a series of steps on the catalyst surface. The nitro compound is adsorbed onto the palladium surface, followed by the sequential addition of hydrogen atoms. This process is generally considered a "hydrogenation" mechanism, proceeding through nitrosobenzene (B162901) and phenylhydroxylamine intermediates to yield the corresponding aniline. orientjchem.org
Metal-Mediated Reduction: The use of metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl) is another common method. youtube.com The mechanism with iron in an acidic medium is believed to involve a series of single electron transfers from the metal to the nitro group. The generated nitro radical anion is then protonated and undergoes further reduction and protonation steps until the amine is formed.
The conversion of the nitro group to an amine is a critical step as it transforms a meta-directing deactivator into an ortho-, para-directing activator, profoundly influencing subsequent electrophilic aromatic substitution reactions. youtube.com
Kinetic and Thermodynamic Aspects of Reactivity
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on analogous substituted benzoic acids provide valuable insights into its reactivity.
The dissociation of the carboxylic acid group is a key thermodynamic parameter. For benzoic acid itself, the standard Gibbs free energy of dissociation (ΔG) in water at 298 K has been reported as 12.507 kJ/mol, with an enthalpy of dissociation (ΔH) of 3.823 kJ/mol and an entropy of dissociation (ΔS) of -29.14 J/mol·K. researchgate.netjournalijar.com The presence of the electron-withdrawing nitro group in this compound would be expected to increase the acidity of the carboxylic acid (lower pKa) compared to benzoic acid. Conversely, the electron-donating ethoxy and methoxy (B1213986) groups would slightly decrease the acidity. The net effect is a complex interplay of these opposing influences.
Kinetic studies on the hydrolysis of substituted phenyl benzoates have shown that the rates are significantly influenced by the electronic nature of the substituents. For instance, the base-catalyzed hydrolysis of phenyl esters of 4-substituted benzoic acids follows the Hammett relationship, with a positive ρ value of 2.44, indicating that electron-withdrawing groups on the benzoic acid ring accelerate the reaction. researchgate.net This suggests that the esterification of this compound would be influenced by the electronic effects of its substituents.
| Parameter | Value |
|---|---|
| ΔG (kJ/mol) | 12.507 |
| ΔH (kJ/mol) | 3.823 |
| ΔS (J/mol·K) | -29.14 |
This table presents data for the parent compound, benzoic acid, to provide a baseline for understanding the thermodynamic properties of its derivatives. researchgate.netjournalijar.com
Influence of Substituent Effects on Reaction Outcomes
The substituents on the aromatic ring of this compound exert a profound influence on the outcomes of its reactions through a combination of inductive and resonance effects.
Electron-donating groups (-OCH2CH3, -OCH3): The ethoxy and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. lumenlearning.com This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.
Electron-withdrawing groups (-NO2, -COOH): The nitro and carboxylic acid groups are deactivating, meta-directing groups. lumenlearning.com They withdraw electron density from the ring, making it less reactive towards electrophiles.
The interplay of these groups governs the regioselectivity of further substitutions. For electrophilic aromatic substitution, the positions ortho and para to the activating ethoxy and methoxy groups are favored. However, the steric hindrance from the existing substituents and the deactivating effect of the nitro and carboxyl groups must be considered.
In the case of the reduction of substituted nitrobenzenes, the presence of electron-withdrawing substituents like -COOH can decrease the electron density on the phenyl ring, making the nitrogen of the nitro group less susceptible to proton abstraction and potentially affecting the reaction rate. niscpr.res.in Conversely, electron-donating groups can increase the rate of reduction. orientjchem.org
| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | Electron-donating | Activating | Ortho, Para |
| -OCH3 (Methoxy) | Electron-donating | Activating | Ortho, Para |
| -NO2 (Nitro) | Electron-withdrawing | Deactivating | Meta |
| -COOH (Carboxylic Acid) | Electron-withdrawing | Deactivating | Meta |
This table summarizes the general effects of the functional groups present in this compound on electrophilic aromatic substitution. lumenlearning.com
In-depth Analysis of Oxidation and Reduction Processes
Reduction Processes:
The reduction of the nitro group is the most significant reduction process for this molecule. The transformation to an amino group involves a six-electron reduction. nih.gov The process can be initiated by single-electron or two-electron transfer mechanisms, leading to nitroso and N-hydroxylamino intermediates, which are typically rapidly converted to the final amine product. nih.gov The change from a strongly electron-withdrawing nitro group (Hammett constant σp = +0.78) to a strongly electron-donating amino group (σp = -0.66) represents a dramatic shift in the electronic properties of the molecule. nih.gov
Oxidation Processes:
While the oxidation of this compound is not well-documented, general principles of aromatic chemistry suggest potential pathways. Strong oxidizing agents could potentially lead to the degradation of the benzene ring. More selective oxidation might target the alkoxy groups.
The oxidation of the corresponding amine, 4-ethoxy-5-methoxy-2-aminobenzoic acid, presents a clearer picture. Aromatic amines can be oxidized to various products, including nitroso, nitro, and azoxy compounds. acs.org The selective oxidation of anilines to nitroaromatics can be achieved using reagents like in situ-formed performic acid. acs.org This highlights a potential synthetic route back to the nitro compound from its reduced form, which can be a valuable tool in multi-step organic synthesis. youtube.com
Advanced Spectroscopic and Spectrometric Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Multi-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern on the aromatic ring, multi-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.
COSY (¹H-¹H Correlation): This experiment would reveal the coupling between adjacent protons. For this compound, it would show a correlation between the two aromatic protons, confirming their ortho relationship. It would also show the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.
HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals on the benzene (B151609) ring, and the ethoxy and methoxy (B1213986) proton signals to their respective carbon atoms.
HMBC (¹H-¹³C Long-Range Correlation): This is arguably the most crucial experiment for confirming the specific isomeric structure. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the methoxy group would show a correlation to the C5 carbon, and the methylene protons of the ethoxy group would show a correlation to the C4 carbon. The aromatic protons would show correlations to neighboring quaternary carbons, including the carboxyl carbon and the carbons bearing the nitro, ethoxy, and methoxy groups, thus confirming the 4, 5, and 2 positions of the substituents.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~7.5 - 7.7 | d | ~2-3 |
| H-6 | ~7.2 - 7.4 | d | ~2-3 |
| -OCH₂CH₃ | ~4.1 - 4.3 | q | ~7 |
| -OCH₃ | ~3.9 - 4.1 | s | - |
| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7 |
| -COOH | ~10 - 13 | s | - |
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 170 |
| C2 | ~140 - 145 |
| C4 | ~150 - 155 |
| C5 | ~148 - 153 |
| C1 | ~120 - 125 |
| C6 | ~115 - 120 |
| C3 | ~110 - 115 |
| -OCH₂CH₃ | ~64 - 66 |
| -OCH₃ | ~56 - 58 |
| -OCH₂CH₃ | ~14 - 16 |
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) can be utilized to determine the purity of a sample of this compound without the need for a specific reference standard of the same compound. By adding a known amount of a certified internal standard with a well-resolved signal, the concentration of the analyte can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a signal from the internal standard. For this compound, the sharp singlet of the methoxy group protons would be an ideal candidate for quantification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₁NO₆, the expected exact mass can be calculated. This technique is crucial to confirm that the empirical formula is correct and to distinguish it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound:
| Ion Type | Predicted m/z |
| [M+H]⁺ | 242.0608 |
| [M+Na]⁺ | 264.0428 |
| [M-H]⁻ | 240.0460 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would include the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), the nitro group (NO₂), and fragments of the ethoxy and methoxy groups.
Predicted Fragmentation Pattern in MS/MS:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| 242.0608 | Loss of H₂O | 224.0502 |
| 242.0608 | Loss of NO₂ | 196.0652 |
| 242.0608 | Loss of C₂H₄ (from ethoxy) | 214.0346 |
| 242.0608 | Loss of COOH | 197.0734 |
| 196.0652 | Loss of CO | 168.0703 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound, revealing the presence of specific functional groups.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed. The strong, broad absorption from the O-H stretch of the carboxylic acid would be prominent. The C=O stretching of the carboxylic acid would also be a strong, sharp peak. The asymmetric and symmetric stretching vibrations of the nitro group would appear as two distinct, strong bands. Additionally, C-H stretching from the aromatic ring and the alkyl chains of the ethoxy and methoxy groups, as well as C-O stretching and aromatic C=C bending vibrations, would be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring breathing modes would also be prominent.
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1680-1710 |
| Nitro (NO₂) | Asymmetric Stretching | 1510-1550 |
| Nitro (NO₂) | Symmetric Stretching | 1340-1380 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C-O (Ether) | Stretching | 1200-1300 |
| Aromatic C=C | Bending | 1450-1600 |
Advanced Spectroscopic and Spectrometric Characterization of this compound
While general principles of these analytical techniques can be described, the application and specific data points such as UV-Vis absorption maxima (λmax) and detailed crystallographic parameters (unit cell dimensions, space group, atomic coordinates) are determined experimentally for each unique chemical entity. The absence of such published data prevents a detailed and accurate discussion for this compound.
For context, related but distinct compounds have been characterized. For example, the crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined, revealing a monoclinic system with the space group P2(1)/c. researchgate.netasianpubs.org This information, however, is not transferable to the target compound due to structural differences.
General spectroscopic trends for substituted benzoic acids are known. The UV-Vis spectra of benzoic acid derivatives typically exhibit characteristic absorption bands that are influenced by the nature and position of substituents on the aromatic ring. researchgate.netrsc.org For instance, the electronic transitions are affected by electron-donating groups (like ethoxy and methoxy) and electron-withdrawing groups (like the nitro group), which would be expected to cause shifts in the absorption maxima. However, without experimental data for this compound, any discussion of its electronic transitions would be purely speculative.
Similarly, X-ray crystallography provides definitive information on the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While studies on the crystal structures of various substituted nitrobenzoic acids exist, these findings are specific to the compounds investigated and cannot be extrapolated to provide accurate structural details for this compound. oup.comresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Vibrational Frequency Calculations
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional structure of a molecule. Following optimization, vibrational frequency calculations can predict infrared and Raman spectra, which are invaluable for experimental comparison.
Research Findings: There are no published studies presenting the optimized geometry or calculated vibrational frequencies for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's reactivity and electronic properties.
Research Findings: Specific FMO analysis data, including HOMO-LUMO energies and orbital distributions for this compound, are not available in the current body of scientific literature.
Reaction Pathway and Transition State Determination
DFT can be employed to model reaction mechanisms, identify transition states, and calculate activation energies. This is crucial for understanding how a molecule participates in chemical reactions.
Research Findings: There is no available research detailing the reaction pathways or transition states involving this compound as determined by DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or biological targets.
Research Findings: No molecular dynamics simulation studies have been published specifically for this compound to analyze its conformational landscape or intermolecular interactions.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra, aiding in the interpretation of experimental data.
Research Findings: There are no published reports on the theoretical prediction of spectroscopic properties for this compound using quantum chemical methods.
Cheminformatics and Molecular Docking Studies (in relation to biological applications)
Cheminformatics tools and molecular docking simulations are used to predict the physicochemical properties and potential biological activities of a molecule by examining its interaction with macromolecular targets like proteins.
Research Findings: Despite the potential utility of this compound in medicinal chemistry, no specific cheminformatics analyses or molecular docking studies have been reported in the scientific literature.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Strategic Intermediate in Pharmaceutical Synthesis
The chemical architecture of 4-ethoxy-5-methoxy-2-nitrobenzoic acid and its isomers makes it a key precursor in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of its functional groups—the carboxylic acid, the nitro group, and the alkoxy substituents—which can be modified through various chemical reactions to build larger, more complex molecular scaffolds.
The carboxylic acid group can readily react with alcohols or amines to form esters and amides, respectively. These reactions are fundamental in drug design for modifying a molecule's solubility, stability, and ability to bind to biological targets. The nitro group is particularly important as it can be chemically reduced to form an amino group (-NH2). This transformation is a critical step in the synthesis of many drug classes. For instance, the resulting aminobenzoic acid derivative is a key precursor for creating prokinetic agents, such as analogues of Cinitapride. nih.govnih.gov
Furthermore, compounds with this structural motif are utilized as intermediates in the development of anti-inflammatory and analgesic drugs. nih.gov The strategic placement of the ethoxy and methoxy (B1213986) groups can influence the compound's reactivity and physicochemical properties, allowing chemists to fine-tune the molecular characteristics for specific therapeutic purposes. The selective removal of these alkoxy groups (demethoxylation or deethoxylation) can also yield new derivatives, such as hydroxylated compounds, which serve as valuable intermediates in their own right for pharmaceuticals and agrochemicals. nih.gov
Table 1: Key Synthetic Transformations of the Nitrobenzoic Acid Scaffold
| Reaction Type | Reagents/Conditions | Product Type | Significance in Pharmaceutical Synthesis |
|---|---|---|---|
| Nitro Reduction | Fe/NH₄Cl, MeOH-H₂O or H₂, Pd/C | Aminobenzoic Acid Derivative | Precursor for heterocycles, amides; key for agents like Cinitapride analogues. nih.govnih.gov |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (H₂SO₄) | Benzoic Acid Ester | Enhances solubility and serves as an intermediate for further reactions. nih.gov |
| Demethoxylation | Aqueous NaOH or KOH, Heat | Hydroxybenzoic Acid Derivative | Creates derivatives with potential antioxidant activity. nih.gov |
Exploration of Biological Activities of this compound Derivatives
Research has focused on synthesizing and evaluating the biological effects of molecules derived from this compound and its isomers. These studies have revealed potential therapeutic activities across several areas.
Derivatives synthesized from precursors like 5-ethoxy-4-methoxy-2-nitrobenzoic acid, an isomer of the title compound, have demonstrated significant anti-inflammatory activity in preclinical research. nih.gov These findings indicate that the core benzoic acid structure is a promising scaffold for developing novel compounds aimed at treating chronic inflammatory conditions. nih.gov
The search for new anticancer agents has led to the investigation of various substituted aromatic compounds. Carboxamide derivatives, which can be synthesized from this compound, have shown notable antiproliferative activity. For example, studies on a series of N-substituted benzimidazole (B57391) carboxamides, which incorporate a substituted phenyl ring, revealed that specific methoxy and hydroxy group arrangements lead to potent cytotoxic effects against human cancer cell lines. One derivative featuring a 2-hydroxy-4-methoxy substitution pattern showed pronounced antiproliferative activity against multiple cell lines in the low micromolar range. A derivative with a methyl group on the benzimidazole core was selectively active against the MCF-7 breast cancer cell line.
Table 2: In Vitro Antiproliferative Activity of Related Substituted Carboxamide Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-hydroxy-4-methoxy-N-(isobutyl)benzimidazole | Multiple Cell Lines | 2.2–4.4 |
| 2-hydroxy-4-methoxy-N-(methyl)benzimidazole | MCF-7 | 3.1 |
| 3,4,5-trihydroxy-N-(methyl)benzimidazole | MCF-7 | 4.8 |
Data derived from studies on structurally related substituted benzimidazole carboxamides to illustrate the potential of the core scaffold.
Phenolic compounds are known for their ability to combat oxidative stress, a factor in many diseases. The methoxy and carboxylic acid groups present in this compound are recognized as having important effects on the antioxidative capacity of related molecules. Research has shown that derivatives created through the demethoxylation of related isomers, resulting in compounds like 5-hydroxy-4-methoxy-2-nitrobenzoic acid, exhibit radical-scavenging activity. nih.gov This suggests that the scaffold is a viable starting point for developing new antioxidants.
While direct research linking this compound derivatives to tyrosine kinase inhibition is not widely published, the compound serves as a strategic precursor for scaffolds known to possess this activity. The 4-aminoquinazoline core is a well-established pharmacophore in numerous anticancer drugs that function as tyrosine kinase inhibitors, including gefitinib (B1684475) and erlotinib. nih.gov
A plausible synthetic route involves the reduction of the nitro group of this compound to an amine, yielding 2-amino-4-ethoxy-5-methoxybenzoic acid. This amino acid is a key building block for constructing quinazoline (B50416) ring systems. Therefore, this compound is a potential starting material for the development of novel tyrosine kinase inhibitors that could target signaling pathways implicated in cancer growth. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how molecular modifications influence biological activity. For derivatives containing methoxy and hydroxy groups on a phenyl ring, their number and position are critical.
Research on methoxy-substituted flavonoids shows that while methoxy groups can promote cytotoxic activity, their specific placement is crucial. In some instances, replacing a hydroxyl group with a methoxy group can significantly diminish anticancer effects, possibly due to the loss of hydrogen bonding capabilities or altered electronic properties. The hydroxyl group can form intramolecular hydrogen bonds, which helps to stabilize the molecular scaffold and maintain lipophilic properties that are favorable for biological activity.
Similarly, studies on substituted carboxamides confirm that the type and position of substituents on the phenyl ring dictate the antiproliferative potency and selectivity against different cancer cell lines. The interplay between methoxy groups and adjacent hydroxyl groups can fine-tune the electronic and steric profile of the molecule, directly impacting its ability to interact with biological targets like enzymes or receptors. These SAR findings are crucial for guiding the rational design of more potent and selective therapeutic agents derived from the this compound scaffold.
Prodrug Design and Bioavailability Enhancement Strategies
The chemical structure of this compound, featuring a carboxylic acid group, presents a primary site for prodrug modification to potentially enhance its pharmacokinetic properties, such as bioavailability. In medicinal chemistry, the conversion of a carboxylic acid to an ester is a common and effective prodrug strategy. cymitquimica.com This approach can increase the lipophilicity of a compound, facilitating its absorption across biological membranes.
While specific studies on prodrugs of this compound are not extensively documented in publicly available literature, we can infer potential strategies based on its functional groups. Esterification of the carboxylic acid moiety would be a logical first step. The resulting ester would have increased lipid solubility, potentially leading to improved oral absorption. Once absorbed into the bloodstream, the ester would ideally be hydrolyzed by ubiquitous esterase enzymes to release the active parent drug, this compound.
Another theoretical approach to enhance bioavailability could involve the formation of water-soluble salts of the carboxylic acid. This strategy is often employed to improve the dissolution rate of a compound, which can be a limiting factor for absorption.
Pharmacological Profiling and Target Identification
The pharmacological profile of this compound is not well-defined in independent studies. However, its structural motifs, particularly the substituted nitrobenzoic acid core, suggest potential areas of biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects, and their biological actions are often related to the reduction of the nitro group.
Substituted nitrobenzoic acids and their derivatives have been investigated for various therapeutic applications. For instance, related nitrobenzoic acid compounds have been explored for their potential as inhibitors of certain enzymes or as precursors for the synthesis of molecules with defined biological targets. A patent for substituted 3-cyanoquinolines as inhibitors of protein tyrosine kinases lists this compound as a potential reagent or intermediate in their synthesis, suggesting that derivatives of this compound may have applications in oncology or inflammatory diseases. google.com
The presence of ethoxy and methoxy groups can also influence the compound's interaction with biological targets by affecting its binding affinity and electronic properties. Without specific pharmacological data for this compound, its precise biological targets remain unidentified. Further research, including high-throughput screening and target-based assays, would be necessary to elucidate its specific pharmacological activities and molecular targets.
Below is a table summarizing the potential, inferred pharmacological relevance based on its chemical class.
| Structural Feature | Potential Pharmacological Implication | Basis of Inference |
| Nitrobenzoic Acid Core | Precursor for various biologically active molecules. | General knowledge of medicinal chemistry where nitrobenzoic acids are common starting materials. wikipedia.org |
| Substituted Benzene (B151609) Ring | Potential for inhibition of protein tyrosine kinases. | Mentioned as a reagent in a patent for protein tyrosine kinase inhibitors. google.com |
Environmental Fate and Degradation Research Academic Perspective
Investigation of Biodegradation Pathways
The biodegradation of nitroaromatic compounds, a class to which 4-Ethoxy-5-methoxy-2-nitrobenzoic acid belongs, is a subject of extensive research. nih.govcswab.org Microorganisms have evolved diverse strategies to metabolize these compounds, which can be broadly categorized into reductive and oxidative pathways. nih.gov
Reductive pathways typically involve the sequential reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. eaht.org This process is often carried out by a variety of anaerobic and facultative anaerobic bacteria. eaht.org The resulting aromatic amine is often more amenable to further degradation.
Oxidative pathways, on the other hand, can lead to the direct removal of the nitro group as nitrite (B80452). nih.govdoaj.org This is often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to a destabilization of the C-N bond and subsequent release of the nitrite ion. nih.govdoaj.org For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to proceed via a monooxygenase-catalyzed reaction, yielding salicylate (B1505791) and nitrite. nih.govdoaj.org
Given the structure of this compound, it is plausible that both reductive and oxidative pathways could be involved in its biodegradation. The presence of electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring may influence the susceptibility of the nitro group to reduction or the ring to oxidative attack.
Interactive Table: Potential Microbial Degradation Pathways of Substituted Nitrobenzoic Acids
| Degradation Pathway | Key Enzymes | Initial Step | Subsequent Steps | Example Substrate |
| Reductive | Nitroreductases | Reduction of the nitro group to an amino group. | Aromatic amine formation, potential for ring cleavage. | 2-Nitrobenzoate |
| Oxidative (Monooxygenase) | Monooxygenases | Hydroxylation of the aromatic ring. | Elimination of the nitro group as nitrite, formation of catechols, ring cleavage. | 2-Nitrobenzoate |
| Oxidative (Dioxygenase) | Dioxygenases | Dihydroxylation of the aromatic ring. | Spontaneous elimination of the nitro group, formation of catechols, ring cleavage. | m-Nitrobenzoic acid |
Photochemical and Chemical Degradation Mechanisms in Environmental Matrices
Beyond microbial action, this compound is likely susceptible to degradation through photochemical and other chemical processes in the environment. Nitroaromatic compounds are known to undergo photodegradation, particularly under UV irradiation. ntu.edu.sg This can occur through direct photolysis, where the molecule absorbs light energy, or through indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.
Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, have been shown to be effective in degrading various nitroaromatic compounds. rsc.org These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions.
The presence of substituents on the aromatic ring can influence the rate and pathway of photochemical degradation. The ethoxy and methoxy groups on this compound, being electron-donating, may affect the electronic properties of the molecule and its reactivity towards photochemically induced degradation.
Chemical degradation in environmental matrices like soil and water can also occur through hydrolysis, although nitroaromatic compounds are generally stable to hydrolysis under neutral pH conditions. epa.gov However, the presence of other reactive species in the environment could potentially lead to transformation reactions.
Metabolite Identification and Persistence Studies
The identification of metabolites is crucial for understanding the complete environmental fate of a compound and assessing the potential risks of its transformation products. For nitroaromatic compounds, a variety of metabolites can be formed depending on the degradation pathway.
In reductive pathways, the primary metabolites would be the corresponding amino-substituted benzoic acids. For this compound, this would result in the formation of 4-ethoxy-5-methoxy-2-aminobenzoic acid.
In oxidative pathways, hydroxylated intermediates are common. The degradation of 2-nitrobenzoate, for example, yields salicylate and catechol. nih.govdoaj.org By analogy, the degradation of this compound could potentially lead to the formation of hydroxylated and demethylated/de-ethylated derivatives.
The persistence of these metabolites is a key consideration. While the parent compound may be degraded, its metabolites could be more persistent or have their own toxicological profiles. The persistence of nitroaromatic compounds and their metabolites in soil and water is influenced by factors such as soil type, organic matter content, pH, and the presence of specific microbial populations.
Interactive Table: Potential Metabolites from the Degradation of Substituted Nitrobenzoic Acids
| Parent Compound | Degradation Pathway | Potential Metabolites |
| 2-Nitrobenzoate | Reductive | 2-Aminobenzoic acid |
| 2-Nitrobenzoate | Oxidative | Salicylate, Catechol |
| m-Nitrobenzoic acid | Oxidative | Protocatechuate |
| This compound | Reductive (Inferred) | 4-Ethoxy-5-methoxy-2-aminobenzoic acid |
| This compound | Oxidative (Inferred) | Hydroxylated and demethylated/de-ethylated derivatives |
Implications for Environmental Chemistry and Sustainability
The study of the environmental fate and degradation of compounds like this compound has significant implications for environmental chemistry and the broader goal of sustainability. nih.gov The persistence of nitroaromatic compounds in the environment is a recognized concern due to their potential toxicity. nih.gov
Understanding the degradation pathways allows for the prediction of the environmental lifetime of the compound and the potential for the formation of harmful byproducts. This knowledge is essential for conducting comprehensive environmental risk assessments.
From a sustainability perspective, designing chemicals that are effective for their intended purpose but are also readily biodegradable into harmless substances is a key principle of green chemistry. Research into the degradation mechanisms of existing compounds can provide valuable insights for the design of more environmentally benign alternatives. Furthermore, understanding the microbial and chemical processes that lead to the degradation of these compounds can inform the development of bioremediation and water treatment technologies to clean up contaminated sites.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include nitration, etherification, and methoxy group introduction. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid (prepared via coupling reactions with glycine derivatives) are pivotal precursors, as demonstrated in benzamide derivative syntheses . Catalytic hydrogenation and ester hydrolysis are common for nitro group reduction and carboxylic acid formation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for structural elucidation. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to monitor reaction progress and purity . X-ray crystallography, refined using programs like SHELXL, provides definitive structural confirmation .
Q. How should researchers handle solubility challenges during experimental workflows?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is optimal for in vitro studies. Stock solutions should be prepared at 10 mM concentrations and stored at -20°C in anhydrous conditions to prevent degradation. Sonication or mild heating may enhance dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
- Methodological Answer : Systematic variation of catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and temperature can enhance yields. For instance, using THF as a solvent for coupling reactions and maintaining inert atmospheres minimizes side reactions . Reaction monitoring via real-time HPLC ensures timely termination to avoid over-oxidation .
Q. What computational approaches are recommended to study substituent effects on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., nitro and methoxy groups) on aromatic ring reactivity. Molecular docking studies may predict binding affinities in biological targets, leveraging crystallographic data refined via SHELX .
Q. How should discrepancies between experimental and theoretical spectroscopic data be resolved?
- Methodological Answer : Cross-validation using multiple techniques (e.g., X-ray for bond lengths, NMR for proton environments) is critical. Software like SHELXL refines crystallographic data to resolve ambiguities, while computational NMR prediction tools (e.g., ACD/Labs) help align theoretical and experimental results .
Q. What strategies address low crystallinity in X-ray diffraction studies?
- Methodological Answer : Recrystallization in solvent mixtures (e.g., ethanol/water) improves crystal quality. High-resolution data collection (e.g., synchrotron sources) and SHELXL refinement parameters (e.g., TWIN commands) can resolve twinning or disorder issues .
Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility when literature reports conflicting synthetic yields?
- Methodological Answer : Rigorous documentation of reaction parameters (e.g., stoichiometry, solvent purity) and validation via independent replicates are essential. Comparative analysis of auxiliary reagents (e.g., bases like NaOH vs. K₂CO₃) and purification methods (e.g., column chromatography vs. recrystallization) can identify yield-limiting factors .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
